Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

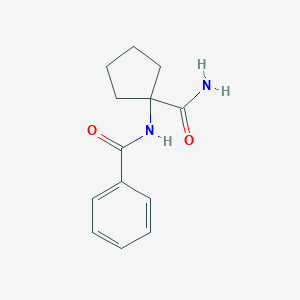

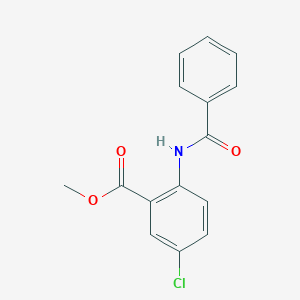

Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate): An Overview Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) (pAdBrU) is a synthetic polymer that has gained significant attention in the field of molecular biology due to its unique chemical properties. It is a copolymer of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate, which are nucleotide analogs that can be incorporated into DNA. In Synthesis Method The synthesis of pAdBrU involves the polymerization of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate monomers in the presence of a catalyst. The reaction is typically carried out in a solution containing the monomers, catalyst, and a suitable solvent. The resulting polymer is purified by precipitation or chromatography. The exact method of synthesis may vary depending on the desired properties of the polymer. Scientific Research Applications pAdBrU has been used in several scientific research applications, including the study of DNA replication, transcription, and translation. It can also be used as a tool to investigate the effects of DNA damage on cellular processes. Additionally, pAdBrU has been used in the development of new diagnostic and therapeutic agents for cancer and other diseases. Mechanism of Action The mechanism of action of pAdBrU is based on its ability to incorporate into DNA and disrupt its normal structure and function. The bromine atom in the 5-bromodeoxyuridylate monomer can form covalent bonds with adjacent nucleotides, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to cell death or mutations. Biochemical and Physiological Effects The biochemical and physiological effects of pAdBrU depend on the concentration and duration of exposure. At low concentrations, pAdBrU can be incorporated into DNA without significant toxicity. However, at high concentrations or prolonged exposure, pAdBrU can cause DNA damage and cell death. Additionally, pAdBrU can induce mutations and chromosomal aberrations, which can lead to the development of cancer. Advantages and Limitations for Lab Experiments One of the main advantages of pAdBrU is its ability to selectively label DNA in vivo and in vitro. This can be useful for studying DNA replication, transcription, and repair. Additionally, pAdBrU can be used as a tool to investigate the effects of DNA damage on cellular processes. However, one of the limitations of pAdBrU is its potential toxicity, which can interfere with the interpretation of experimental results. Future Directions There are several future directions for the use of pAdBrU in scientific research. One area of interest is the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, pAdBrU can be used to study the effects of DNA damage on aging and other physiological processes. Finally, the development of new synthesis methods and modifications of pAdBrU could lead to the creation of new materials with unique properties and applications. Conclusion In conclusion, pAdBrU is a synthetic polymer that has gained significant attention in the field of molecular biology due to its unique chemical properties. Its ability to selectively label DNA has made it a valuable tool for studying DNA replication, transcription, and repair. However, its potential toxicity and limitations must be carefully considered when designing experiments. Future research on pAdBrU could lead to the development of new diagnostic and therapeutic agents, as well as new materials with unique properties and applications.

Propiedades

Número CAS |

104576-80-9 |

|---|---|

Nombre del producto |

Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |

Fórmula molecular |

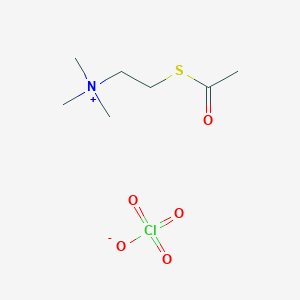

C19H25BrN8O13P2 |

Peso molecular |

715.3 g/mol |

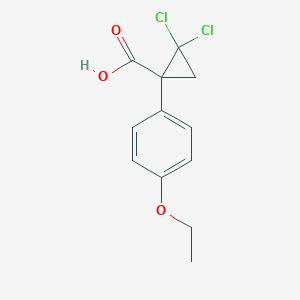

Nombre IUPAC |

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

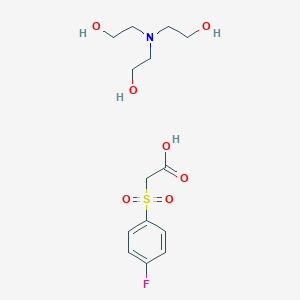

InChI |

InChI=1S/C19H25BrN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |

Clave InChI |

CVMVPEWQQYHVAR-LSUSWQKBSA-N |

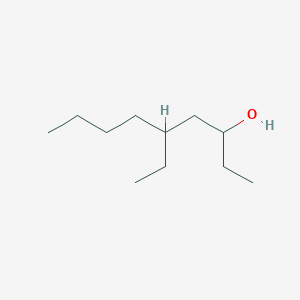

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

Otros números CAS |

104576-80-9 |

Sinónimos |

PADA-5-BDU poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.